molecular formula C6H7ClN2O2 B1426230 3-(3-Chloroisoxazol-5-yl)propanamide CAS No. 1322604-59-0

3-(3-Chloroisoxazol-5-yl)propanamide

Cat. No.: B1426230
CAS No.: 1322604-59-0
M. Wt: 174.58 g/mol
InChI Key: GWNCFXTWACWKTR-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5-3-4(11-9-5)1-2-6(8)10/h3H,1-2H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNCFXTWACWKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloroisoxazol-5-yl)propanamide typically involves the reaction of 3-chloroisoxazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloroisoxazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-Chloroisoxazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(3-Chloroisoxazol-5-yl)propanamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom and the amide group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 3-(3-Chloroisoxazol-5-yl)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Biological Activity

3-(3-Chloroisoxazol-5-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1322604-59-0
  • Molecular Formula : C7_{7}H8_{8}ClN2_{2}O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to act as an enzyme inhibitor, particularly affecting pathways involved in inflammation and pain modulation. The isoxazole ring structure contributes to its ability to interact with specific receptors and enzymes.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators such as prostaglandins, which are crucial in the inflammatory response.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in the arachidonic acid pathway, particularly cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced synthesis of inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent.

Study 1: Inhibition of Prostaglandin Synthesis

A study published in Molecules evaluated the effects of various amides, including this compound, on prostaglandin E2 and F2α synthesis. The results indicated that this compound significantly reduced the levels of these prostaglandins in cultured human platelet cells, suggesting a potential therapeutic role in conditions characterized by excessive inflammation .

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of this compound, researchers assessed its impact on cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Anti-inflammatoryInhibition of prostaglandin synthesis
Enzyme inhibition (COX/LOX)Reduced inflammatory mediator production
CytotoxicitySelective toxicity towards cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chloroisoxazol-5-yl)propanamide
Reactant of Route 2
3-(3-Chloroisoxazol-5-yl)propanamide

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